2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide
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Overview
Description
2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide is a chemical compound with the molecular formula C9H12N4OS and a molar mass of 224.28 g/mol . This compound is known for its unique structure, which includes a methylamino group, a carbonothioyl group, and a phenylhydrazinecarboxamide moiety.
Preparation Methods
The synthesis of 2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide involves several steps. One common method includes the reaction of N-phenylhydrazinecarboxamide with methyl isothiocyanate under controlled conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or phenyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines .
Scientific Research Applications
2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide can be compared with similar compounds such as:
N-phenylhydrazinecarboxamide: Lacks the methylamino and carbonothioyl groups, resulting in different chemical properties and reactivity.
Methyl isothiocyanate: Contains the isothiocyanate group but lacks the phenylhydrazinecarboxamide moiety, leading to different applications and reactivity.
Sulfoxides and sulfones: These oxidation products of this compound have distinct chemical properties and applications.
Properties
IUPAC Name |
1-(methylcarbamothioylamino)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-10-9(15)13-12-8(14)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,13,15)(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUITZWFOUPXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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